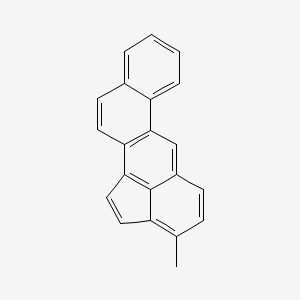

3-Methylcholanthrylene

Descripción

Historical Context of Research on Polycyclic Aromatic Hydrocarbons and 3-Methylcholanthrene (B14862)

The story of 3-Methylcholanthrene is deeply intertwined with the broader history of research into polycyclic aromatic hydrocarbons (PAHs), a class of compounds generated from the incomplete combustion of organic materials. ebi.ac.ukcdc.govspandidos-publications.com The recognition of PAHs as carcinogens dates back to the 18th century, with observations of high incidences of scrotal cancer in chimney sweeps. However, it was not until the early 20th century that the specific chemical culprits began to be identified.

A significant breakthrough came in 1933 with the first published synthesis of 3-Methylcholanthrene. wikipedia.org This development was spurred by the realization that some of the most potent carcinogenic hydrocarbons were structurally similar to bile acids, leading to the synthesis of 20-methylcholanthrene from these biological molecules. taylorandfrancis.com This structural similarity to endogenous molecules like cholesterol and steroid hormones fueled hopes that understanding these exogenous carcinogens could unlock the fundamental mechanisms of cancer. taylorandfrancis.com

The discovery that 3-MC could reliably induce tumors in animals, particularly sarcomas in mice, quickly established it as a valuable experimental tool. wikipedia.orgrsna.org Early research focused on its carcinogenic properties, with studies demonstrating its ability to cause a variety of cancers in different tissues. taylorandfrancis.comnj.gov These initial investigations laid the groundwork for decades of research into chemical carcinogenesis.

Contemporary Significance of 3-Methylcholanthrene in Mechanistic Chemical Biology

In the modern era, the significance of 3-Methylcholanthrene has evolved from simply being a known carcinogen to a sophisticated tool in mechanistic chemical biology. ebi.ac.ukoup.com Its primary role in contemporary research lies in its ability to act as a potent agonist for the aryl hydrocarbon receptor (AhR). scbt.comebi.ac.ukoup.comnih.govebi.ac.uk The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of a variety of genes, including those involved in drug metabolism and the cellular response to xenobiotics. oup.comoup.com

The interaction of 3-MC with the AhR initiates a cascade of cellular events. oup.com Upon binding, the 3-MC/AhR complex translocates to the nucleus, where it partners with the AhR nuclear translocator (ARNT). oup.comoup.com This heterodimer then binds to specific DNA sequences known as xenobiotic-responsive elements (XREs), leading to the altered transcription of target genes. oup.comoup.com This well-defined mechanism of action makes 3-MC an invaluable probe for dissecting the complex signaling pathways governed by the AhR.

Current research leverages 3-MC to explore a wide range of biological processes, including:

Carcinogenesis and Mutagenesis: It remains a cornerstone for inducing tumors in animal models to study the molecular and cellular events that drive cancer development. wikipedia.org

Enzyme Induction: 3-MC is a potent inducer of cytochrome P450 enzymes, particularly CYP1A1, which are involved in the metabolic activation of PAHs. oup.comnih.gov This allows researchers to investigate the mechanisms of metabolic activation and detoxification of carcinogens.

Gene Regulation: By activating the AhR, 3-MC provides a means to identify and characterize the genes and pathways regulated by this receptor, offering insights into its diverse physiological and toxicological roles. oup.com

Cell Transformation: In vitro cell transformation assays using 3-MC help to identify the molecular signatures and key events that lead to the malignant transformation of cells. mdpi.com

Immunotoxicity: Studies have shown that 3-MC can alter T-cell function and induce suppressor T-cells, highlighting its impact on the immune system. researchgate.net

Overview of Key Research Paradigms and Theoretical Frameworks

The study of 3-Methylcholanthrene is guided by several key research paradigms and theoretical frameworks that provide a structure for understanding its biological effects. A research paradigm can be understood as a philosophical and theoretical framework that guides the scientific process, from the formulation of theories to the design of experiments. researcher.lifercs.ac.uk

The dominant paradigm in 3-MC research is positivism , which relies on quantitative, empirical data to test hypotheses and establish cause-and-effect relationships. researcher.liferesearchgate.net This is evident in the vast body of literature that uses controlled experiments to measure the effects of 3-MC on biological systems.

Within this overarching paradigm, several theoretical frameworks are central to understanding the action of 3-Methylcholanthrene:

The "Initiation-Promotion" Model of Carcinogenesis: This classic model posits that cancer develops in distinct stages. nih.gov 3-MC is considered a "complete carcinogen," meaning it can act as both an initiator, causing initial DNA damage, and a promoter, stimulating the proliferation of initiated cells. amegroups.org However, it is also used in experimental models specifically as an initiator. amegroups.org

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway: As previously discussed, the AhR pathway is the central theoretical framework for understanding the molecular mechanism of action for 3-MC and many other PAHs. ebi.ac.ukoup.comnih.gov Research within this framework focuses on ligand binding, receptor activation, nuclear translocation, DNA binding, and the subsequent transcriptional regulation of target genes. oup.com

The "Bay Region" Theory: This theory, developed by Jerina and Daly, predicts that the carcinogenicity of many PAHs is due to their metabolic activation to form highly reactive diol epoxides in the "bay region" of the molecule. aacrjournals.org While highly influential, research on 3-MC has also indicated that other metabolites may play a significant role in its carcinogenicity, suggesting a more complex picture. aacrjournals.org

The Unified Theory for PAH Carcinogenicity: This theory proposes that one-electron oxidation is a key step in the metabolic activation of PAHs, leading to the formation of electrophilic and carcinogenic metabolites. researchgate.net Studies have shown that the products of one-electron oxidation of 3-MC align with the predictions of this theory. researchgate.net

These paradigms and theories provide the conceptual lenses through which researchers investigate the multifaceted biological activities of 3-Methylcholanthrene, from its initial interaction with cellular receptors to its ultimate role in the development of cancer.

Data Tables

Table 1: Physical and Chemical Properties of 3-Methylcholanthrene

| Property | Value | Source |

| IUPAC Name | 3-methyl-1,2-dyhydrobenzo[j]aceanthrylene | wikipedia.org |

| Molecular Formula | C21H16 | wikipedia.orgnih.gov |

| Molar Mass | 268.35 g/mol | wikipedia.orgnih.gov |

| Appearance | Pale yellow solid crystals | wikipedia.orgnih.gov |

| Melting Point | 180 °C (356 °F; 453 K) | wikipedia.org |

| Boiling Point | 280 °C (536 °F; 553 K) at 80 mmHg | wikipedia.org |

| Solubility | Insoluble in water; soluble in benzene, toluene, xylene | wikipedia.org |

| CAS Number | 56-49-5 | scbt.com |

Table 2: Key Research Applications of 3-Methylcholanthrene

| Application Area | Description | Key References |

| Carcinogenesis Research | Induction of tumors in animal models to study cancer development. | wikipedia.orgrsna.org |

| Mechanistic Toxicology | Elucidation of the AhR signaling pathway and metabolic activation. | ebi.ac.ukoup.comoup.com |

| Enzyme Induction Studies | Investigation of the induction of cytochrome P450 enzymes. | oup.comnih.gov |

| Cell Transformation Assays | In vitro modeling of malignant cell transformation. | mdpi.com |

| Immunotoxicology | Studying the effects on immune cell function. | researchgate.net |

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

3343-10-0 |

|---|---|

Fórmula molecular |

C21H14 |

Peso molecular |

266.3 g/mol |

Nombre IUPAC |

3-methylbenzo[j]aceanthrylene |

InChI |

InChI=1S/C21H14/c1-13-6-7-15-12-20-17-5-3-2-4-14(17)8-9-18(20)19-11-10-16(13)21(15)19/h2-12H,1H3 |

Clave InChI |

HUIUEHNRLHPDBT-UHFFFAOYSA-N |

SMILES |

CC1=C2C=CC3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1 |

SMILES canónico |

CC1=C2C=CC3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1 |

Otros números CAS |

3343-10-0 |

Sinónimos |

3-MCE 3-methylcholanthrylene |

Origen del producto |

United States |

Metabolic Activation and Biotransformation Pathways of 3 Methylcholanthrylene

Cytochrome P450 Enzyme System Involvement

The Cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of xenobiotics, including polycyclic aromatic hydrocarbons (PAHs) like 3-Methylcholanthrylene. nih.govmdpi.com These enzymes are responsible for the initial oxidative metabolism that prepares the compound for further reactions. sigmaaldrich.comnih.gov Studies on 3MCE metabolism have often utilized liver microsomes from rats pre-treated with 3-methylcholanthrene (B14862) (3MC), a potent inducer of specific CYP enzymes, highlighting their critical role. oup.com

The CYP1A subfamily, particularly CYP1A1 and CYP1A2, plays a pivotal role in the metabolic activation of PAHs. nih.gov Research has demonstrated that the related compound, 3-methylcholanthrene, causes a marked and sustained induction of both CYP1A1 and CYP1A2 enzymes. nih.gov This induction occurs through the sustained transcriptional activation of the corresponding promoters. nih.gov

CYP1A1 and CYP1A2 have broad and often overlapping substrate specificities, and they are key in converting procarcinogens into their biologically active forms. nih.govresearchgate.netmdpi.com While direct studies specifying the exclusive role of CYP1A1 versus CYP1A2 in this compound metabolism are limited, the use of 3MC-induced liver microsomes in metabolic studies strongly implicates this family in its biotransformation. oup.com The activity of these enzymes leads to the formation of epoxide and hydroxylated metabolites, which are critical steps in the bioactivation cascade of PAHs. researchgate.net

Table 1: Key Cytochrome P450 Enzymes in PAH Metabolism

| Enzyme Family | Specific Isoform | Known Role in Metabolism |

|---|---|---|

| CYP1 Family | CYP1A1 | Key role in the metabolic activation of PAHs to carcinogenic metabolites. nih.gov Converts procarcinogens to reactive epoxides. researchgate.net |

| CYP1A2 | Plays a significant role in drug and procarcinogen metabolism. nih.govmdpi.com Its induction is persistently enhanced by 3-methylcholanthrene. nih.gov | |

| CYP2 Family | CYP2E1 | Metabolizes many toxic environmental chemicals and carcinogens. wikipedia.org Involved in the breakdown of small, polar molecules. wikipedia.org |

| CYP3 Family | CYP3A4 | Metabolizes a very high percentage of clinically used drugs and various procarcinogens. mdpi.commdpi.comnih.gov |

Beyond the CYP1A family, other P450 isoforms are known to contribute to the metabolism of a wide array of xenobiotics and carcinogens. mdpi.com

CYP2E1 : This enzyme is involved in the breakdown of numerous toxic environmental chemicals and potential carcinogens. wikipedia.org It typically metabolizes small, polar molecules. wikipedia.org

CYP3A4 and CYP3A5 : These are among the most important enzymes in drug metabolism in humans, responsible for processing a substantial percentage of clinical drugs. mdpi.comnih.gov They share high sequence homology and have broad substrate specificities, including the metabolic activation and detoxification of various procarcinogens. researchgate.netmdpi.comresearchgate.net For instance, CYP3A4 is involved in the metabolism of aflatoxin B1. researchgate.net

While specific studies detailing the direct contribution of CYP2E1, CYP3A4, and CYP3A5 to the metabolism of this compound are not prominent, their established roles in the biotransformation of other PAHs and complex molecules suggest a potential involvement. mdpi.comwikipedia.orgnih.gov

Role of CYP1A Family Enzymes (CYP1A1, CYP1A2) in Bioactivation

Phase I Metabolic Reactions and Reactive Intermediate Formation

Phase I reactions modify the chemical structure of a xenobiotic by adding or exposing functional groups, such as hydroxyl (-OH) or carboxyl (-COOH) groups. sigmaaldrich.comlabce.com This process generally increases the water solubility of the compound. sigmaaldrich.com For this compound, Phase I metabolism is characterized by hydroxylation and oxidation events that lead to various intermediates. oup.comnih.gov

Hydroxylation, the introduction of a hydroxyl group, is a primary Phase I reaction for this compound. labce.comdroracle.ai Studies using rat liver homogenates have identified several hydroxylated metabolites. nih.govnih.gov These include mono-hydroxylated and di-hydroxylated products, demonstrating that multiple sites on the 3MCE molecule are susceptible to this enzymatic action. oup.comnih.gov

An unstable intermediate, 3MCE 1,2-epoxide, was also identified, which is a precursor to diol formation. oup.com The formation of these hydroxylated derivatives is a classic function of cytochrome P450 enzymes. sigmaaldrich.commdpi.com

Table 2: Identified Metabolites of this compound in Rat Liver Preparations

| Metabolite Name | Type | Reference |

|---|---|---|

| trans-1,2-dihydroxy-3-methylcholanthrene | Dihydrodiol | nih.govnih.gov |

| 2-hydroxy-3-methylcholanthrene | Monohydroxy | nih.govnih.gov |

| 3-methylcholanthren-2-one | Ketone | nih.govnih.gov |

| 3-hydroxymethylcholanthrylene (3-OHMCE) | Monohydroxy | oup.com |

| 3-OHMCE trans-11,12-dihydrodiol | Dihydrodiol | oup.com |

| 3MCE trans-11,12-dihydrodiol | Dihydrodiol | oup.com |

| 3MCE trans-9,10-dihydrodiol | Dihydrodiol | oup.com |

| 9-hydroxy-3MCE | Monohydroxy | oup.com |

| 10-hydroxy-3MCE | Monohydroxy | oup.com |

| 3MC-2-one trans-9,10-dihydrodiol | Dihydrodiol-Ketone | oup.com |

| 3MCE 1,2-epoxide | Epoxide | oup.com |

An alternative pathway for the metabolic activation of PAHs involves one-electron oxidation. researchgate.net This mechanism has been proposed for the parent compound, 3-methylcholanthrene, and is relevant to related structures like this compound. researchgate.net This process removes a single electron from the molecule, resulting in the formation of a highly reactive radical cation. researchgate.netbeilstein-journals.orgrsc.org These radical cations are electrophilic and can react with cellular nucleophiles. researchgate.net For 3-methylcholanthrene, studies have shown that trapping of the radical cation by nucleophiles happens specifically at the 1-carbon position. researchgate.net The formation of such radical cations represents a significant pathway for the bioactivation of certain PAHs. researchgate.netnih.gov

Hydroxylation Processes

Phase II Conjugation Pathways in this compound Metabolism

Following Phase I reactions, the introduced functional groups can serve as sites for Phase II conjugation. nih.govreactome.org Phase II metabolism involves attaching endogenous polar molecules, such as glucuronic acid, sulfate, or glutathione (B108866), to the Phase I metabolite. drughunter.comslideshare.net This process significantly increases the water solubility and facilitates the excretion of the compound. nih.govslideshare.net

In the metabolism of this compound, a glutathione conjugate has been identified. nih.govnih.gov Specifically, a product consistent with S-(2-hydroxy-3-methyl-1-cholanthrenyl)glutathione or its positional isomer was detected after incubation with rat liver homogenates. nih.govnih.gov This finding directly confirms that glutathione conjugation is a relevant Phase II pathway for the detoxification of this compound metabolites. nih.govnih.gov The enzymes that catalyze these conjugation reactions are typically transferases, such as glutathione S-transferases (GSTs). nih.govdrughunter.com

Glucuronidation (e.g., UDP-glucuronosyl transferases, UGT)

Glucuronidation is a major Phase II metabolic pathway that attaches a glucuronic acid moiety to a substrate. acs.org This reaction is catalyzed by the superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the microsomal fraction of cells, particularly in the liver. acs.orghmdb.ca The process increases the hydrophilicity of xenobiotic metabolites, facilitating their elimination from the body via bile or urine. spandidos-publications.com UGTs act on a wide variety of substrates that possess hydroxyl, carboxyl, amine, or thiol functional groups, many of which are generated during Phase I metabolism of compounds like 3-MC. nih.gov

Research has shown that 3-methylcholanthrene is a potent inducer of specific UGT isoforms, indicating the importance of this pathway in its metabolism. Studies in rats have demonstrated tissue-specific expression and induction patterns. For instance, treatment with 3-MC leads to a significant induction of UGT1A6 and UGT1A7 mRNA in the liver (10-fold increase) and, to a lesser extent, in gastric tissues and the intestine. spandidos-publications.com Conversely, the same treatment can cause a downregulation of other isoforms, such as UGT1A1 in the liver. spandidos-publications.com This differential regulation highlights a complex, targeted response to 3-MC exposure.

Table 1: Induction of UGT Isoforms by 3-Methylcholanthrene in Rat Tissues

| UGT Isoform | Tissue | Effect of 3-MC Treatment | Reference |

|---|---|---|---|

| UGT1A6 | Liver | 10-fold induction of mRNA | spandidos-publications.com |

| UGT1A7 | Liver | 10-fold induction of mRNA | spandidos-publications.com |

| UGT1A6 & UGT1A7 | Gastric Tissues | 4-fold induction | spandidos-publications.com |

| UGT1A6 & UGT1A7 | Intestine | 2-fold induction | spandidos-publications.com |

| UGT1A1 | Liver | Downregulation | spandidos-publications.com |

Glutathione S-Transferase (GST) Mediated Conjugation

Another essential Phase II detoxification route is the conjugation of metabolites with the endogenous antioxidant glutathione (GSH). oup.comoup.com This reaction is catalyzed by a family of enzymes called Glutathione S-transferases (GSTs). oup.com GSTs play a major role in protecting cells from reactive electrophilic compounds, such as the epoxide intermediates formed during the Phase I metabolism of polycyclic aromatic hydrocarbons like 3-MC. researchgate.netoup.comnih.gov By catalyzing the nucleophilic attack of GSH on these electrophiles, GSTs form stable, water-soluble GSH-conjugates that can be readily eliminated. researchgate.net

Direct evidence for this pathway's involvement in 3-MC metabolism comes from studies using rat liver homogenates. Chromatographic investigation identified a specific glutathione conjugate, likely S-(11,12-dihydro-12-hydroxy-3-methyl-11-cholanthrenyl)glutathione, formed from a 3-MC metabolite. nih.gov This demonstrates that reactive intermediates of 3-MC are substrates for GST-mediated detoxification. Furthermore, studies on the compound this compound, a related structure, also revealed the formation of a glutathione conjugate. nih.gov The induction of GST activity in various tissues following 3-MC treatment further underscores the pathway's significance in the cellular response to this xenobiotic. nih.gov

Table 2: Identified Glutathione Conjugates in the Metabolism of 3-Methylcholanthrene and Related Compounds

| Parent Compound | Identified/Proposed Glutathione Conjugate | Experimental System | Reference |

|---|---|---|---|

| 3-Methylcholanthrene | S-(11,12-dihydro-12-hydroxy-3-methyl-11-cholanthrenyl)glutathione | Rat-liver homogenates | nih.gov |

| This compound | S-(2-hydroxy-3-methyl-1-cholanthrenyl)glutathione (or positional isomer) | Rat-liver homogenates | nih.gov |

Xenobiotic Metabolism Research Frameworks Applied to this compound

The study of 3-methylcholanthrene metabolism has been advanced by the application of modern, large-scale research frameworks that provide a broader understanding of its biological interactions. These frameworks move beyond single-enzyme assays to a systems-level view of toxicology.

Metabolomics: This framework involves the global analysis of small-molecule metabolites in a biological system to identify "chemical fingerprints" that result from exposure to a substance. nih.gov A metabolomics approach has been directly applied to study the effects of chronic 3-MC exposure on liver cells. spandidos-publications.com Using high-resolution magic angle spinning nuclear magnetic resonance spectroscopy, researchers identified significant alterations in the cellular metabolome, including a notable decrease in glutathione (GSH) levels and changes in its synthesis precursors. spandidos-publications.com This application of metabolomics provided key insights, demonstrating that chronic 3-MC exposure can inhibit GSH biosynthesis, potentially making cells more vulnerable to oxidative stress. spandidos-publications.com

Tox21 Program: The Toxicology in the 21st Century (Tox21) program is a US federal collaboration aimed at transforming toxicology testing from traditional animal studies to more efficient in vitro methods, using high-throughput screening (HTS) and computational tools. numberanalytics.comtox21.gov The program's goal is to prioritize chemicals for further study, identify mechanisms of toxicity, and develop more predictive models. tox21.gov 3-methylcholanthrene is included in the Tox21 library of over 10,000 compounds. researchgate.net As part of this library, it has been subjected to extensive profiling across numerous HTS assays to characterize its bioactivity, contributing to a large-scale, data-driven framework for assessing its potential hazards and understanding its mechanisms of action. researchgate.net

Suspect Screening Analysis (SSA) and Metabolite Identification: This framework combines analytical chemistry with predictive toxicology to identify potential metabolites of a xenobiotic. bohrium.comresearchgate.net In SSA, a list of "suspect" metabolites is generated based on known metabolic reactions, and high-resolution mass spectrometry is then used to search for these compounds in experimental samples. bohrium.com The complex biotransformation of 3-MC, which produces numerous metabolites, is well-suited to this approach. Early research, while not using the modern term, applied this principle by using chromatography to systematically separate and tentatively identify a wide array of metabolic products from 3-MC in liver homogenates. nih.gov This foundational work provided a detailed metabolic map that is continuously refined by modern analytical technologies.

Table 3: Tentatively Identified Metabolic Products of 3-Methylcholanthrene in Rat-Liver Homogenates

| Metabolite Class | Identified/Proposed Compound | Reference |

|---|---|---|

| Monohydroxy derivatives | 1-hydroxy-3-methylcholanthrene | nih.gov |

| 2-hydroxy-3-methylcholanthrene | nih.gov | |

| Dihydroxy derivatives | cis-1,2-dihydroxy-3-methylcholanthrene | nih.gov |

| trans-1,2-dihydroxy-3-methylcholanthrene | nih.gov | |

| Dihydro-dihydroxy derivative | 11,12-dihydro-11,12-dihydroxy-3-methylcholanthrene | nih.gov |

| Ketone derivatives | 3-methylcholanthrene-1-one | nih.gov |

| 3-methylcholanthrene-2-one | nih.gov | |

| Quinone derivative | 3-methylcholanthrene-1,2-quinone | nih.gov |

| Hydroxymethyl derivative | 3-hydroxymethylcholanthrene | nih.gov |

| Glutathione Conjugate | S-(11,12-dihydro-12-hydroxy-3-methyl-11-cholanthrenyl)glutathione | nih.gov |

Molecular Mechanisms of Aryl Hydrocarbon Receptor Ahr Activation by 3 Methylcholanthrylene

Ligand Binding and AhR Complex Formation

In its inactive state, the AhR resides within the cytoplasm as part of a multi-protein complex. This complex includes heat shock protein 90 (Hsp90), the Hsp90 co-chaperone p23, and an immunophilin-like protein known as AhR-interacting protein (AIP) or X-associated protein 2 (XAP2). aopwiki.orgwikipedia.org The association with these chaperones maintains the AhR in a conformation that is receptive to ligand binding while preventing its premature translocation to the nucleus. wikipedia.orgescholarship.org

The binding of a ligand, such as 3-Methylcholanthrylene, to the PAS-B domain of the AhR induces a conformational change in the receptor protein. escholarship.org This alteration leads to the dissociation of the chaperone proteins, exposing a nuclear localization signal (NLS) located in the basic helix-loop-helix (bHLH) region of the AhR. wikipedia.orgescholarship.org Subsequently, the ligand-bound AhR translocates into the nucleus.

Once inside the nucleus, the AhR dissociates from any remaining cytoplasmic partners and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), another member of the bHLH-PAS family of proteins. nih.govaopwiki.orgmdpi.com This AhR/ARNT heterodimer is the transcriptionally active form of the receptor, capable of binding to specific DNA sequences and modulating gene expression. escholarship.org Following the initiation of transcription, the AhR is exported from the nucleus and targeted for degradation by the 26S proteasome pathway. nih.gov

Differential Recruitment of AhR to Genomic Promoters

The recruitment of the activated AhR/ARNT complex to genomic DNA is a critical step in the transcriptional regulation of target genes. This binding is not uniform and can be influenced by the specific ligand, leading to differential gene expression profiles.

The canonical binding sites for the AhR/ARNT heterodimer are known as xenobiotic responsive elements (XREs) or dioxin responsive elements (DREs). unibo.itaopwiki.org These elements contain a core consensus sequence of 5'-GCGTG-3'. wikipedia.orgwikidoc.org The AhR/ARNT complex binds to this sequence in an asymmetric fashion, with ARNT typically interacting with the 5'-GTG-3' portion and AhR binding to the 5'-TC/TGC-3' part. wikipedia.org Studies utilizing chromatin immunoprecipitation (ChIP) have confirmed that upon treatment with this compound, the AhR is recruited to numerous genomic regions containing these XREs. nih.govnih.gov

However, research has also revealed that AhR can regulate gene expression through non-canonical mechanisms. unibo.it The AhR/ARNT complex has been observed to bind to genomic regions that lack the classic XRE sequence. researchgate.net This suggests the existence of alternative binding motifs or mechanisms of DNA interaction, such as tethering to other transcription factors. nih.gov One such non-canonical element, termed AHRE-II with the sequence 5'-CATG(N6)C[T/A]TG-3', has been identified as capable of indirectly interacting with the AhR/ARNT complex. wikipedia.org

The dynamics of AhR activation and recruitment to promoters can vary significantly depending on the activating ligand. A direct comparison between this compound (3-MC) and the potent, persistent AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) in human breast cancer cells has highlighted these differences. nih.govnih.gov

While both ligands induce AhR binding to a substantial number of promoter regions, their binding profiles only partially overlap. nih.gov One study identified 241 genomic regions bound by the AhR-3MC complex. A comparison with a previous study on TCDD revealed that 127 of these regions were common to both ligands, indicating both shared and ligand-specific target sites. nih.govnih.govresearchgate.net This suggests that this compound can act as a selective AhR modulator. researchgate.net

Furthermore, the temporal pattern of AhR recruitment can differ. Treatment with this compound has been shown to induce a differential oscillatory binding of AhR to the promoters of target genes, with a periodicity of approximately 1.5 to 2 hours. nih.govnih.gov This oscillatory binding behavior was not reported for TCDD in earlier studies. nih.gov These ligand-specific differences in receptor recruitment and dynamics likely contribute to their distinct toxicological and biological effects. nih.gov

| Feature | This compound (3-MC) | 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) |

| AhR-Bound Genomic Regions | 241 identified in one study nih.govnih.gov | Data from a prior study used for comparison nih.govnih.gov |

| Common AhR-Bound Regions | 127 regions shared with TCDD nih.govnih.gov | 127 regions shared with 3-MC nih.govnih.gov |

| Receptor Binding Dynamics | Induces differential oscillatory binding (1.5-2h periodicity) nih.govnih.gov | Not reported to have the same oscillatory binding nih.gov |

| Receptor Responsiveness | Cells become responsive again after 24h of exposure nih.govnih.gov | Cells treated with 3-MC were not responsive to TCDD re-dosing nih.gov |

Identification of AhR-Responsive Elements (XREs) and Non-Canonical Binding Sites

Downstream Transcriptional Regulation by AhR

Following binding to promoter and enhancer regions, the AhR/ARNT complex recruits co-activator proteins and the basal transcriptional machinery to initiate or alter the transcription of target genes. nih.gov The resulting changes in gene expression are complex and can involve activation, repression, or no significant change, even at sites where AhR is bound. nih.gov

A well-characterized set of genes induced by AhR activation is referred to as the "Ah gene battery". unibo.it These genes are primarily involved in the metabolism of xenobiotics. The induction of these genes is a hallmark of AhR activation by ligands like this compound. The core members of this battery include:

CYP1A1 (Cytochrome P450, family 1, subfamily A, polypeptide 1) nih.gov

CYP1A2 (Cytochrome P450, family 1, subfamily A, polypeptide 2) nih.gov

CYP1B1 (Cytochrome P450, family 1, subfamily B, polypeptide 1) nih.gov

ALDH3A1 (Aldehyde Dehydrogenase 3 Family, Member A1) unibo.it

GSTA1 (Glutathione S-Transferase Alpha 1) unibo.it

NQO1 (NAD(P)H Dehydrogenase, Quinone 1) unibo.it

UGT1A6 (UDP Glucuronosyltransferase Family 1 Member A6) unibo.it

The induction of these enzymes, particularly the cytochrome P450s, facilitates the metabolic conversion of PAHs into more water-soluble forms that can be excreted. nih.gov

The transcriptional outcome of AhR activation by this compound is not limited to the induction of the Ah gene battery. Genome-wide studies have demonstrated that AhR binding can lead to a range of regulatory effects. nih.govnih.gov For a subset of 26 identified AhR-bound regions, the response of the associated target genes to this compound varied from activation to repression, while some genes showed no change in expression. nih.govnih.gov This highlights the complexity of AhR-mediated signaling, where the ultimate transcriptional response is likely context-dependent, potentially influenced by the chromatin landscape, the presence of other transcription factors, and the specific dynamics of AhR binding. nih.gov

| Gene Response to 3-MC at AhR-Bound Sites | Description |

| Activation | Increased gene transcription following AhR recruitment. nih.govnih.gov |

| Repression | Decreased gene transcription following AhR recruitment. nih.govnih.gov |

| Neutral Effect | No significant change in gene transcription despite AhR binding. nih.govnih.gov |

Induction of the Ah Gene Battery

AhR-Mediated Cross-Talk with Other Cellular Signaling Pathways

The activation of the Aryl Hydrocarbon Receptor (AhR) by ligands such as this compound (3-MC) initiates a cascade of molecular events that extend beyond the well-known xenobiotic metabolism pathway. The activated AhR complex can engage in significant cross-talk with other critical cellular signaling pathways, thereby modulating a wide range of physiological and pathological processes. This interaction, or cross-talk, occurs through various mechanisms, including direct protein-protein interactions, competition for shared co-activator proteins, and indirect regulation of gene expression. These interactions link environmental chemical exposures to fundamental cellular processes such as hormone signaling and immune responses.

Interaction with Nuclear Hormone Receptors (e.g., Estrogen Receptor α, Androgen Receptor)

The AhR signaling pathway has a well-documented, complex, and often reciprocal relationship with nuclear hormone receptor signaling. These interactions are particularly significant in hormone-responsive tissues and cancers.

Estrogen Receptor α (ERα): The cross-talk between AhR and Estrogen Receptor α (ERα) is multifaceted, with evidence supporting several distinct mechanisms. mdpi.com Activation of AhR by ligands has often been associated with anti-estrogenic effects. Proposed mechanisms for this inhibition include the activated AhR/ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator) heterodimer directly binding to inhibitory xenobiotic response elements (XREs) in ERα target genes, the competition for and "squelching" of limited pools of coactivators required by both pathways, and an increase in the metabolic degradation of estrogen through the induction of cytochrome P450 enzymes like CYP1A1 and CYP1B1. mdpi.comresearchgate.net

However, research has also revealed that certain AhR agonists, including 3-MC, can induce estrogenic activity. nih.govscilit.com Studies in MCF-7 breast cancer cells have shown that 3-MC can activate estrogen-responsive genes. nih.govresearchgate.net Interestingly, this estrogenic response was found to be inhibited by an ERα antagonist, but not by the knockdown of AhR, suggesting that 3-MC may directly activate ERα in an AhR-independent manner. nih.gov This direct activation was further supported by competitive ERα binding assays and evidence that 3-MC could enhance ERα's association with the promoter region of an estrogen-responsive gene. nih.gov These findings indicate that 3-MC can act as a selective AhR modulator (SAhRM) and a selective estrogen receptor modulator (SERM), extending the functional profile of this compound beyond its classical role as an AhR agonist. nih.gov

Androgen Receptor (AR): Significant cross-talk also exists between the AhR and Androgen Receptor (AR) signaling pathways. nih.govnih.gov Studies have demonstrated that 3-MC can induce the expression of AR-regulated genes in an androgen-independent manner. nih.gov The proposed mechanism involves the direct interaction of the 3-MC-activated AhR with the unliganded AR. nih.gov This novel protein complex, AhR-AR, then translocates from the cytoplasm to the nucleus. nih.govnih.gov Once in the nucleus, the AR component of the complex can bind to androgen response elements (AREs) in the regulatory regions of target genes, such as the prostate-specific antigen (PSA) gene, and activate their transcription even in the absence of androgens. nih.govnih.gov Co-immunoprecipitation experiments have confirmed the formation of an AhR-AR complex in the nucleus of cells treated with 3-MC. nih.gov This androgen-independent activation of AR signaling by an environmental chemical highlights a critical pathway through which AhR agonists can disrupt endocrine function.

| Receptor | Interacting Compound | Key Research Finding | Proposed Mechanism | Citation |

|---|---|---|---|---|

| Estrogen Receptor α (ERα) | This compound (3-MC) | 3-MC can induce estrogenic activity and activate estrogen-responsive genes. | Direct binding and activation of ERα by 3-MC, independent of AhR activation in some contexts. | nih.gov |

| Estrogen Receptor α (ERα) | AhR Ligands (e.g., TCDD, 3-MC) | Activated AhR can inhibit ERα signaling. | Multiple mechanisms: AhR/ARNT binding to inhibitory XREs; squelching of coactivators; increased estrogen metabolism. | mdpi.comresearchgate.net |

| Androgen Receptor (AR) | This compound (3-MC) | 3-MC induces transcription of AR-regulated genes in the absence of androgens. | Activated AhR forms a complex with unliganded AR, facilitating its nuclear translocation and binding to Androgen Response Elements (AREs). | nih.govnih.gov |

Influence on NF-κB Signaling and Immune Response Pathways (e.g., IL-8, RelB)

The AhR is increasingly recognized as a crucial modulator of the immune system, a role it often fulfills through extensive cross-talk with the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govinvivogen.com This interaction is central to regulating inflammation and immune cell function.

The NF-κB family of transcription factors includes several subunits, such as RelA (p65) and RelB. researchgate.net AhR can physically interact with these subunits, leading to a complex regulatory network. researchgate.netmdpi.com The interaction between AhR and RelB, a component of the alternative or non-canonical NF-κB pathway, is particularly noteworthy. nih.govnih.gov Research has shown that AhR and RelB can form a functional complex that cooperatively activates gene transcription. nih.govnih.gov This represents a non-canonical AhR pathway that does not necessarily require ARNT for its function. frontiersin.org

A key target of this AhR/RelB cross-talk is the pro-inflammatory chemokine Interleukin-8 (IL-8 or CXCL8). nih.govnih.gov The promoter region of the IL-8 gene contains a novel RelB/AhR responsive element. nih.gov Upon activation by ligands, AhR can translocate to the nucleus and physically interact with RelB. nih.gov This AhR/RelB complex then binds to the specific response element on the IL-8 promoter, leading to the induction of its expression. nih.govnih.gov This mechanism links environmental stimuli that activate AhR directly to the modulation of inflammatory responses. frontiersin.org

The functional consequences of this cross-talk are significant for immune regulation. The induction of cytokines and chemokines via AhR/NF-κB interaction can influence the differentiation and function of various immune cells, including T-cells and dendritic cells. invivogen.comnih.gov For instance, the expression of IL-22, a cytokine important in mucosal immunity, can be synergistically induced by the activation of both AhR and Toll-like receptor (TLR)/NF-κB signaling pathways, with both RelB and canonical DRE sites being critical for this induction. frontiersin.org The nature of the AhR ligand can also influence the outcome, with different ligands leading to varied expression profiles of cytokines and immune-regulatory enzymes, a process in which RelB plays a critical role. nih.gov

| Pathway/Molecule | Interacting Compound/Stimulus | Key Research Finding | Proposed Mechanism | Citation |

|---|---|---|---|---|

| NF-κB (RelB) | AhR Ligands (e.g., TCDD) | RelB functionally and physically associates with AhR to mediate transcription. | Formation of a RelB/AhR complex that binds to novel responsive elements on target gene promoters. | nih.govnih.gov |

| Interleukin-8 (IL-8) | AhR Ligands / PKA activators | AhR/RelB complexes activate IL-8 gene transcription. | The AhR/RelB complex binds to a specific RelB/AhR responsive element in the IL-8 promoter. | nih.govnih.gov |

| NF-κB Signaling | AhR Ligands | AhR activation can modulate NF-κB activity, leading to either pro- or anti-inflammatory outcomes. | Physical interaction between AhR and NF-κB subunits (RelA, RelB) alters their transcriptional activity on target genes. | nih.govresearchgate.netmdpi.com |

| Interleukin-22 (IL-22) | AhR Ligands + TLR Ligands (e.g., LPS) | AhR and TLR/NF-κB signaling synergistically induce IL-22 expression. | Requires functional AhR, RelB, and binding to both canonical DRE and non-canonical RelB/AhR response elements in the IL-22 promoter. | frontiersin.org |

Genomic and Epigenetic Alterations Induced by 3 Methylcholanthrylene

DNA Adduct Formation and DNA Damage Mechanisms

The carcinogenic activity of 3-Methylcholanthrylene (3-MC), a potent polycyclic aromatic hydrocarbon (PAH), is intrinsically linked to its ability to inflict damage upon the genome. This process is initiated through its metabolic activation into reactive intermediates that can covalently bind to DNA, forming adducts and triggering a cascade of cellular damage and repair responses.

The metabolic transformation of 3-MC is a critical prerequisite for its genotoxicity. nih.gov Enzymes such as the cytochrome P450 family metabolize the parent compound into chemically reactive electrophilic intermediates. nih.gov These metabolites can then form covalent bonds with nucleophilic sites on DNA, creating what are known as DNA adducts. nih.govmdpi.com The formation of these adducts is a crucial step in the initiation of chemical carcinogenesis. nih.govre-place.be

While the precise binding sites for 3-MC metabolites are complex, carcinogen adducts in general can form at various positions on the DNA bases. nih.gov These sites include the nitrogen and oxygen atoms of guanine (B1146940) (N7, N3, N², N1, O⁶), adenine (B156593) (N7, N⁶, N3, N1), cytosine (N3, N⁴, O²), and thymine (B56734) (N3, O², O⁴). nih.gov The specific adducts formed depend on the structure of the reactive metabolite and its ability to interact with the DNA helix. nih.gov The capacity of a specific tissue to metabolize 3-MC directly influences the extent of this DNA binding and the resulting structural damage to the genome. nih.gov The covalent interaction between the metabolite and DNA is an irreversible binding event that alters the structure and, potentially, the genetic message of the DNA molecule. researchgate.net

Table 1: Potential Covalent Binding Sites for Carcinogen Adducts on DNA Nucleobases This table is generated based on general information about carcinogen-DNA adducts and is not specific to this compound.

| Nucleobase | Potential Binding Sites |

|---|---|

| Guanine | N7, N3, N², N1, O⁶ |

| Adenine | N7, N⁶, N3, N1 |

| Cytosine | N3, N⁴, O² |

| Thymine | N3, O², O⁴ |

Data sourced from general principles of DNA adduct formation. nih.gov

The formation of bulky DNA adducts by 3-MC constitutes significant structural damage to the DNA molecule, which elicits a cellular response aimed at repairing the lesion. nih.gov Studies have shown that exposure to 3-MC leads to a characteristic pattern of structural change in DNA, including an increase in regions of single-stranded DNA. nih.gov This is indicative of genomic injury and the activation of DNA repair mechanisms. nih.gov

Cells possess a sophisticated network of DNA repair pathways to counteract various types of DNA damage and maintain genomic integrity. kit.eduresearchgate.net These pathways include:

Base Excision Repair (BER): Primarily removes small, non-helix-distorting base lesions, such as those caused by oxidation or alkylation. cusabio.commlsu.ac.in

Nucleotide Excision Repair (NER): This pathway is responsible for removing bulky, helix-distorting lesions, such as pyrimidine (B1678525) dimers caused by UV radiation and the large adducts formed by PAHs like 3-MC. kit.educusabio.com The NER process involves the recognition of the distortion, excision of a short single-stranded DNA segment containing the adduct, and synthesis of a new DNA strand to fill the gap. cusabio.commlsu.ac.in

Mismatch Repair (MMR): Corrects errors made during DNA replication, such as base-base mismatches or small insertions and deletions. kit.educusabio.com

Double-Strand Break (DSB) Repair: Fixes the most severe type of DNA damage, where both strands of the helix are severed, through pathways like homologous recombination (HR) and non-homologous end joining (NHEJ). eurekalert.orgwikipedia.org

The bulky adducts formed by 3-MC are primarily recognized and repaired by the Nucleotide Excision Repair (NER) pathway. kit.edu The observed increase in single-stranded DNA regions following 3-MC exposure is consistent with the activity of the NER pathway, where a segment of the damaged strand is excised to allow for repair synthesis. nih.govcusabio.com The efficiency of these repair processes is crucial, as unrepaired adducts can lead to mutations during DNA replication, a key event in the progression towards cancer. nih.govresearchgate.net

Sites of Covalent Binding to DNA

Global and Gene-Specific Gene Expression Profiling

Exposure to this compound triggers significant changes in the expression of a wide array of genes, a response that can be mapped using gene expression profiling techniques like RNA sequencing (RNA-Seq) and microarrays. illumina.com These transcriptomic analyses provide a snapshot of the cellular response, revealing both immediate and long-term alterations in gene activity. wikipedia.orglexogen.com

A remarkable feature of 3-MC exposure is the persistent induction of certain gene sets, particularly in tissues like the liver and lungs. nih.gov This sustained upregulation can last for extended periods, for example, up to 28 or 45 days following initial treatment in rat models. nih.gov This long-term effect occurs even after the parent 3-MC compound is no longer present, suggesting a lasting alteration in gene regulatory mechanisms. nih.gov

The primary group of persistently induced genes belongs to the Aryl hydrocarbon Receptor (AhR) gene battery. nih.gov This includes genes encoding Phase I and Phase II metabolizing enzymes. Research has demonstrated that 3-MC elicits a coordinated and sustained induction of several Phase II enzymes. nih.gov

Table 2: Examples of Phase II Enzymes Persistently Induced by this compound in Rats

| Gene/Protein | Fold Induction | Tissue(s) | Duration of Induction |

|---|---|---|---|

| Glutathione-S-Transferase (GST-α) | 3-10 fold | Liver, Lung | Up to 28 days |

| NAD(P)H: Quinone Oxidoreductase I (NQO1) | 3-10 fold | Liver, Lung | Up to 28 days |

| UDP Glucuronyl Transferase 1A1 (UGT1A1) | 3-10 fold | Liver, Lung | Up to 28 days |

| Aldehyde Dehydrogenase (ALDH) | 3-10 fold | Liver, Lung | Up to 28 days |

| Epoxide Hydrolase (EPHX) | 3-10 fold | Liver, Lung | Up to 28 days |

Data sourced from a study on female Sprague-Dawley rats treated with 3-MC. nih.gov

In addition to Phase II enzymes, the expression of the Phase I enzyme Cytochrome P450 1A1 (CYP1A1) is also persistently induced. nih.gov However, this sustained induction was not observed for another member of the P450 family, CYP1B1. nih.gov This persistent and coordinated gene induction may have significant implications for chemical carcinogenesis. nih.gov

Transcriptomic analyses, which catalogue the complete set of RNA transcripts in a cell, have been instrumental in dissecting the molecular response to 3-MC. wikipedia.org These studies reveal a dynamic and complex shift in the cellular gene expression landscape following exposure.

Early transcriptional events include the rapid induction of specific genes. For instance, in rat liver, the transcription of the gene for cytochrome P-450c (a member of the CYP1A family) is significantly increased, with mRNA levels for this enzyme being maximally induced in hepatic nuclei just 3 hours after 3-MC administration. nih.gov Northern blot analysis has been used to characterize the nuclear RNA precursors to the mature cytochrome P-450c mRNA, identifying several larger RNA species that are processed into the final transcript. nih.gov

Broader transcriptomic profiling confirms the coordinated upregulation of the Ah gene battery, which includes not only CYP1A1 but also CYP1B1 and a suite of Phase II enzymes. nih.gov This response is a hallmark of exposure to PAHs and is mediated through the Ah receptor. The data from these analyses, often derived from techniques like RNA-Seq or microarrays, can be further investigated using bioinformatic approaches such as Gene Ontology (GO) enrichment and pathway analysis to identify the biological processes and signaling pathways most affected by 3-MC exposure. frontiersin.orgnih.gov

Persistent Induction of Specific Gene Sets

Epigenetic Remodeling and Gene Regulation

Gene expression is fundamentally controlled by the accessibility of DNA to the transcriptional machinery, a process heavily influenced by the organization of DNA into chromatin. nki.nl Epigenetic mechanisms, which include DNA methylation and histone modifications, can alter chromatin structure without changing the DNA sequence itself, thereby regulating gene expression. frontiersin.orgfrontiersin.org These heritable changes are crucial for normal development and cellular function, and their dysregulation is a hallmark of many diseases, including cancer. frontiersin.orgnih.gov

The regulation of gene expression by 3-MC is primarily understood through its interaction with specific signaling pathways. The principal mechanism involves the activation of the Aryl hydrocarbon Receptor (AhR), a transcription factor that, upon binding 3-MC, translocates to the nucleus and drives the expression of its target genes, including the aforementioned CYP1 and Phase II enzymes. nih.gov The long-lasting induction of these genes suggests that 3-MC causes a persistent activation of the AhR pathway. nih.gov

Furthermore, a compelling hypothesis suggests a direct link between the DNA damage caused by 3-MC and subsequent changes in gene regulation. It is postulated that the covalent DNA adducts formed by 3-MC metabolites might themselves interact with regulatory elements on gene promoters. nih.gov In this model, the MC-DNA adduct could potentially mimic the function of the activated AhR complex, leading to the enhanced and sustained transcription of target genes like CYP1A1 and various Phase II enzymes. nih.gov This suggests a mechanism where the initial genotoxic event—adduct formation—directly participates in the subsequent epigenetic and transcriptional remodeling that drives the cellular response to the chemical. nih.gov While direct evidence for 3-MC-induced global changes in DNA methylation or histone modification patterns is not detailed in the provided context, the persistent alterations in gene expression point towards a durable remodeling of the gene regulatory landscape. nih.govnih.gov

DNA Methylation Pattern Perturbations

Exposure to this compound (3-MC) induces significant alterations in DNA methylation, a crucial epigenetic mechanism for gene expression regulation. These changes involve both global hypomethylation and gene-specific hypermethylation, contributing to the initiation and progression of cancer.

During multistep lung carcinogenesis in rats induced by 3-MC and diethylnitrosamine (DEN), a gradual decrease in global DNA methylation is observed as the tissue progresses from normal to cancerous states. researchgate.net This global hypomethylation can lead to genomic instability and the activation of proto-oncogenes.

Concurrently, 3-MC induces hypermethylation of CpG islands in the promoter regions of several tumor suppressor genes, leading to their silencing. This epigenetic silencing is a key mechanism by which 3-MC promotes tumorigenesis. Studies have shown that the progression of rat lung carcinogenesis induced by 3-MC is associated with dynamic changes in the promoter hypermethylation of cell cycle regulatory genes. nih.gov For instance, the promoter of the p57 gene shows a gradual increase in methylation frequency from normal epithelium to infiltrating carcinoma. nih.gov Similarly, promoter hypermethylation of the p27 gene has been detected in carcinoma in situ and infiltrating carcinoma, correlating with a loss of protein expression. nih.gov

Further research has identified a panel of tumor suppressor genes that are silenced via hypermethylation during 3-MC-induced lung carcinogenesis. These include DAPK1, FHIT, RASSF1A, and SOCS-3. medsci.org The methylation frequency of these genes increases as the pathological lesions progress. medsci.org The silencing of these genes, which are involved in apoptosis, cell cycle control, and signal transduction, plays a critical role in the development of 3-MC-induced cancer.

The table below summarizes the key genes affected by 3-MC-induced DNA methylation changes and the observed consequences.

| Gene | Alteration | Consequence | Pathological Stage | Reference |

| p57 (CDKN1C) | Promoter Hypermethylation | Gene Silencing, Loss of Protein Expression | Squamous Metaplasia, Dysplasia, Carcinoma in situ, Infiltrating Carcinoma | nih.gov |

| p27 (CDKN1B) | Promoter Hypermethylation | Gene Silencing, Loss of Protein Expression | Carcinoma in situ, Infiltrating Carcinoma | nih.gov |

| p16 (CDKN2A) | Promoter Hypermethylation | Gene Silencing, Loss of Protein Expression | Pathologic Lung Lesions | researchgate.net |

| DAPK1 | Promoter Hypermethylation | Gene Silencing | Squamous Metaplasia, Dysplasia, Carcinoma in situ, Infiltrating Carcinoma | medsci.org |

| FHIT | Promoter Hypermethylation | Gene Silencing | Squamous Metaplasia, Dysplasia, Carcinoma in situ, Infiltrating Carcinoma | medsci.org |

| RASSF1A | Promoter Hypermethylation | Gene Silencing | Squamous Metaplasia, Dysplasia, Carcinoma in situ, Infiltrating Carcinoma | medsci.org |

| SOCS-3 | Promoter Hypermethylation | Gene Silencing | Squamous Metaplasia, Dysplasia, Carcinoma in situ, Infiltrating Carcinoma | medsci.org |

Histone Modification Dynamics (Acetylation, Methylation)

This compound (3-MC) also profoundly impacts histone modifications, another critical layer of epigenetic regulation. These modifications, including acetylation and methylation of specific lysine (B10760008) residues on histone tails, play a pivotal role in modulating chromatin structure and gene expression. The aryl hydrocarbon receptor (AHR) is a key mediator of 3-MC's effects on histone modifications. researchgate.net Upon binding 3-MC, the AHR translocates to the nucleus and recruits various co-activators and co-repressors, including histone-modifying enzymes, to the promoter regions of target genes. nih.gov

Studies have demonstrated that 3-MC induces gene-specific changes in histone H3 acetylation and methylation. researchgate.net For example, in rat ovaries, daily exposure to low doses of 3-MC leads to increased trimethylation of histone H3 at lysine 4 (H3K4me3) and acetylation of histone H3 at lysine 9 (H3K9Ac) in the promoter regions of several genes involved in critical ovarian functions. researchgate.netnih.gov These changes in histone marks are associated with the activation of these genes, which can contribute to premature ovarian failure. researchgate.netnih.gov

The table below details the specific histone modifications induced by 3-MC on various target genes and the associated histone marks.

| Target Gene | Histone Modification | Histone Mark | Consequence | Reference |

| Cyp1a1 | Increased Trimethylation | H3K4me3 | Gene Activation | researchgate.netnih.gov |

| Cyp1a1 | Increased Acetylation | H3K9Ac | Gene Activation | researchgate.netnih.gov |

| Jag1 | Increased Trimethylation | H3K4me3 | Gene Activation | researchgate.netnih.gov |

| Jag1 | Increased Acetylation | H3K9Ac | Gene Activation | researchgate.netnih.gov |

| Dnajb6 | Increased Trimethylation | H3K4me3 | Gene Activation | researchgate.netnih.gov |

| Dnajb6 | Increased Acetylation | H3K9Ac | Gene Activation | researchgate.netnih.gov |

| Igf2 | Increased Trimethylation | H3K4me3 | Gene Activation | researchgate.netnih.gov |

| Igf2 | Increased Acetylation | H3K9Ac | Gene Activation | researchgate.netnih.gov |

| Notch2 | Increased Trimethylation | H3K4me3 | Gene Activation | researchgate.netnih.gov |

| Adamts1 | Increased Trimethylation | H3K4me3 | Gene Activation | researchgate.netnih.gov |

| Bax | Increased Trimethylation | H3K4me3 | Gene Activation | researchgate.netnih.gov |

| Caspase-9 | Increased Trimethylation | H3K4me3 | Gene Activation | researchgate.netnih.gov |

| Cdk2 | Increased Acetylation | H3K9Ac | Gene Activation | researchgate.netnih.gov |

| Icam1 | Increased Acetylation | H3K9Ac | Gene Activation | researchgate.netnih.gov |

| Sp1 | Increased Acetylation | H3K9Ac | Gene Activation | researchgate.netnih.gov |

Furthermore, 3-MC can induce histone deacetylation through a RhoA-dependent recruitment of histone deacetylase 1 (HDAC1) to the E2F1 complex, leading to cell-cycle arrest. nih.gov This highlights the complex and multifaceted nature of 3-MC's influence on histone modification dynamics.

Cellular Responses and Homeostatic Perturbations

Mechanisms of Cellular Transformation Induction

Cellular transformation is a critical process in carcinogenesis, where normal cells acquire the characteristics of cancer cells. For polycyclic aromatic hydrocarbons like 3-Methylcholanthrylene, this transformation is a multi-step process involving the acquisition of several malignant traits.

The transformation of cells by carcinogenic agents can be observed in laboratory settings through the development of specific malignant phenotypes. These in vitro characteristics are hallmarks of cancer cells and indicate a loss of normal cellular regulation.

One of the key indicators of malignant transformation is anchorage-independent growth , the ability of cells to proliferate without being attached to a solid surface. connectedpapers.complos.orgscienceopen.com This trait is often assessed using a soft agar (B569324) colony formation assay and is considered a stringent test for in vitro transformation, correlating well with tumorigenicity in vivo. plos.orgscienceopen.com While the broader class of PAHs is known to induce this phenotype, specific studies detailing the efficiency and molecular drivers of anchorage-independent growth induced solely by this compound are not extensively documented in the available literature.

Another critical malignant phenotype is the loss of contact inhibition . Normal cells cease to proliferate once they form a complete layer (a monolayer) in a culture dish, a phenomenon known as contact inhibition. researchgate.net In contrast, cancer cells lose this regulatory mechanism and continue to divide, piling up on top of each other. researchgate.net

Enhanced proliferation is a further characteristic of transformed cells. Carcinogens can trigger signaling pathways that lead to uncontrolled cell division, contributing to tumor growth. plos.org

| Malignant Phenotype | Description | Relevance to Carcinogenesis |

| Anchorage-Independent Growth | Ability of cells to grow without attachment to a substrate. | A hallmark of metastatic potential, allowing cancer cells to survive and grow in new environments. connectedpapers.complos.orgscienceopen.com |

| Lack of Contact Inhibition | Failure of cells to cease proliferation upon reaching confluence. | Leads to uncontrolled cell growth and the formation of tumor masses. researchgate.net |

| Enhanced Proliferation | Increased rate of cell division. | A fundamental characteristic of cancer, driving the expansion of the tumor cell population. plos.org |

The cell cycle is a tightly controlled series of events that leads to cell division. researchgate.net Dysregulation of this process is a fundamental aspect of cancer. researchgate.net Carcinogens like this compound can interfere with the checkpoints and regulatory proteins that govern the cell cycle, leading to uncontrolled proliferation. The progression through the cell cycle is driven by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. Checkpoints exist to halt the cycle if cellular damage is detected. researchgate.net While it is established that carcinogenic PAHs can cause alterations in cell cycle kinetics, specific research detailing the precise molecular targets and mechanisms of this compound in dysregulating the cell cycle is limited in the currently available scientific literature. cdc.gov

The development of cancer is not a single event but a multistage process. inchem.org This process is often described in terms of initiation, promotion, and progression. Initiation involves an irreversible genetic alteration, while promotion is a reversible process involving the clonal expansion of initiated cells. Progression encompasses the development of a more aggressive malignant phenotype. While this compound is classified as a carcinogen, the specific molecular events it triggers at each of these stages have not been as thoroughly elucidated as those for 3-MC. researchgate.net

Cell Cycle Regulation Dysregulation

Induction of Oxidative Stress and Redox Imbalance

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a key mechanism in the carcinogenicity of many chemical compounds. ca.gov

The metabolism of PAHs can lead to the formation of highly reactive molecules, including reactive oxygen species (ROS). ca.gov These ROS, such as superoxide (B77818) anions and hydroxyl radicals, can cause widespread damage to cellular components, including DNA, proteins, and lipids. This damage can lead to mutations and promote carcinogenesis. Studies on the broader class of PAHs have shown that their metabolism can generate ROS, but specific quantitative data and detailed mechanistic studies on ROS generation directly attributable to this compound are not well-documented in the available research. ca.gov

Cells possess a sophisticated antioxidant defense system to counteract the damaging effects of ROS. This system includes enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), as well as non-enzymatic antioxidants like glutathione (GSH). ca.gov Exposure to carcinogenic compounds can overwhelm or disrupt these defense systems, leading to a state of redox imbalance. While some studies have investigated the inhibition of mutagenicity of compounds like this compound by antioxidants such as selenium, detailed research on how this compound specifically perturbs the various components of the cellular antioxidant defense system is not extensively covered in the currently available scientific literature. inchem.orgresearchgate.net

Reactive Oxygen Species Generation

Mitochondrial Dysfunction and Bioenergetic Alterations

Exposure to this compound initiates a cascade of events that perturb mitochondrial integrity and function, leading to significant bioenergetic alterations. Mitochondria are central to cellular metabolism, primarily through the process of oxidative phosphorylation (OXPHOS), which is the main source of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. researchgate.netnih.gov

This compound has been observed to induce a metabolic shift in cells, steering them away from efficient energy production via oxidative phosphorylation. sandiego.edu This impairment disrupts the normal flow of electrons through the electron transport chain (ETC), which is located on the inner mitochondrial membrane and comprises several protein complexes (Complex I-IV). nih.govnih.gov The function of the ETC is to create a proton gradient that drives ATP synthase (Complex V) to produce ATP. wikipedia.orgkhanacademy.org Disruption of this process by this compound leads to a decreased capacity for ATP production, compromising cellular energy homeostasis. sandiego.edu This bioenergetic deficit can have widespread consequences for cellular functions that are highly dependent on a steady supply of energy.

Table 1: Key Complexes in Oxidative Phosphorylation

| Complex | Name | Function |

|---|---|---|

| Complex I | NADH Dehydrogenase | Accepts electrons from NADH and pumps protons. |

| Complex II | Succinate Dehydrogenase | Accepts electrons from FADH2. |

| Complex III | Cytochrome c Reductase | Transfers electrons to cytochrome c and pumps protons. |

| Complex IV | Cytochrome c Oxidase | Transfers electrons to oxygen and pumps protons. |

| Complex V | ATP Synthase | Uses the proton gradient to synthesize ATP. nih.govnih.gov |

Mitochondrial dynamics, the balance between the fusion of individual mitochondria into larger networks and their fission into smaller units, is critical for maintaining a healthy mitochondrial population. nih.govnih.gov Fusion allows for the mixing of mitochondrial contents, including DNA and proteins, while fission is important for mitochondrial distribution and the removal of damaged organelles through a process called mitophagy. nih.govnih.gov While direct evidence detailing the effects of this compound on specific mitochondrial dynamics proteins is limited, the context of its carcinogenic activity involves cellular environments where these processes are often dysregulated. For instance, studies investigating the mitigation of this compound's carcinogenic effects have been conducted in systems where mitochondrial dynamics, such as the activity of fission protein Fis1 and fusion proteins, are recognized as significant factors. researchgate.net An imbalance, such as excessive fission or impaired fusion, can lead to mitochondrial fragmentation, dysfunction, and the accumulation of damaged organelles, which are hallmarks of cellular stress and disease. frontiersin.org

Table 2: Major Proteins Regulating Mitochondrial Dynamics

| Process | Key Proteins | Primary Function |

|---|---|---|

| Fusion | Mitofusins (Mfn1, Mfn2) | Mediate outer mitochondrial membrane fusion. nih.gov |

| Optic Atrophy 1 (OPA1) | Mediates inner mitochondrial membrane fusion. nih.gov | |

| Fission | Dynamin-related protein 1 (Drp1) | Recruited from the cytosol to mediate mitochondrial constriction. frontiersin.org |

| Fission 1 (Fis1), Mff, MiD49/51 | Act as receptors on the outer membrane to recruit Drp1. frontiersin.org |

Mitochondria are crucial regulators of cellular calcium (Ca²⁺) homeostasis, sequestering and releasing Ca²⁺ to shape signaling events and regulate metabolic activity. dovepress.commdpi.com The uptake of Ca²⁺ into the mitochondrial matrix, primarily through the mitochondrial calcium uniporter (MCU), stimulates enzymes in the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, thereby matching energy production to demand. mdpi.com The extrusion of Ca²⁺ is mainly handled by the mitochondrial Na⁺/Ca²⁺ exchanger (NCLX). nih.gov Perturbations in this delicate balance can lead to mitochondrial Ca²⁺ overload, which can trigger the opening of the mitochondrial permeability transition pore, dissipate the membrane potential, and initiate cell death pathways. While the disruption of Ca²⁺ homeostasis is a known mechanism of cellular damage for many toxicants, specific research detailing the direct impact of this compound on the protein machinery of mitochondrial Ca²⁺ transport is not extensively documented in available literature.

Dysregulation of Mitochondrial Dynamics (Fusion, Fission)

Autophagy Modulation and Its Mechanistic Implications

Autophagy is a fundamental cellular catabolic process responsible for the degradation and recycling of damaged organelles and long-lived proteins through the lysosomal pathway. mdpi.combmbreports.org This process is a double-edged sword in cancer, capable of both promoting cell survival under stress and inducing cell death.

Autophagic flux refers to the entire dynamic process of autophagy, from the formation of the initial phagophore to the fusion of the completed autophagosome with a lysosome and the subsequent degradation of its contents. bmbreports.orgmdpi.com The modulation of this flux is a critical factor in a cell's response to stressors, including carcinogenic compounds. An increase in the number of autophagosomes within a cell can signify either the induction of autophagy or a blockage in the later stages of the pathway (i.e., impaired autophagosome-lysosome fusion). nih.gov While the dysregulation of autophagy is a key aspect of carcinogenesis, direct and comprehensive studies specifically delineating a dual role of this compound in either activating or inhibiting autophagic flux are limited. The cellular response to carcinogens often involves complex and context-dependent modulation of survival pathways like autophagy.

The initiation of autophagy is tightly controlled by signaling pathways that sense cellular nutrient and energy status, with the mammalian target of rapamycin (B549165) (mTOR) pathway being a primary regulator. nih.gov Under nutrient-rich conditions, mTORC1 is active and suppresses autophagy by phosphorylating and inhibiting the ULK1 initiation complex. unl.edu This complex consists of the kinase ULK1 (or ULK2), ATG13, FIP200, and ATG101. nih.govnih.gov Upon mTORC1 inhibition (e.g., during starvation or stress), the ULK1 complex becomes active, initiating the formation of the phagophore. unl.eduelifesciences.org Therapeutic strategies against various cancers, including those induced by chemical carcinogens like this compound, have explored the modulation of the mTOR pathway. up.ac.za However, specific research directly demonstrating that this compound exerts its effects by directly regulating the phosphorylation state or activity of the ULK1-ATG13-FIP200 complex is not detailed in the current body of scientific literature.

Role of Autophagy in Cellular Adaptation and Survival Mechanisms

Autophagy is a catabolic "self-eating" process crucial for maintaining cellular homeostasis by degrading and recycling damaged organelles and long-lived proteins. nitrkl.ac.in In the context of exposure to chemical agents like this compound (3-MC), autophagy can play a dual role, acting as either a pro-survival or a pro-death mechanism depending on the cellular context and the level of stress.

Exposure to polycyclic aromatic hydrocarbons (PAHs), including 3-MC, has been shown to induce autophagy. ifremer.fr These compounds can accumulate in the lysosomal compartment of cells. ifremer.fr This sequestration can lead to a state of dysfunctional autophagy, characterized by lysosomal membrane destabilization and overload with materials like lipids and the age-pigment lipofuscin. ifremer.fr The induction of autophagy in response to 3-MC is a cellular adaptation aimed at clearing damaged components to promote survival. nitrkl.ac.in However, excessive or impaired autophagy can contribute to cellular injury. ifremer.fr

Key proteins that regulate and execute the autophagic process are modulated by 3-MC exposure. The formation of the autophagosome, a hallmark of autophagy, involves a complex of proteins including Beclin-1 and the microtubule-associated protein 1 light chain 3 (LC3). researchgate.netnih.gov During active autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the autophagosome membrane. nih.gov Studies investigating the effects of various chemical stressors have shown that an increase in the expression of Beclin-1 and the ratio of LC3-II to LC3-I are indicative of autophagy induction. spandidos-publications.comfrontiersin.org In some cellular models, inhibiting this induced autophagy, for instance with 3-methyladenine (B1666300) (3-MA), can enhance the cytotoxic effects of the chemical stressor, suggesting that autophagy plays a protective and survival role. spandidos-publications.comfrontiersin.org This cytoprotective function is often linked to the removal of damaged mitochondria (mitophagy), which prevents the release of pro-apoptotic factors. nitrkl.ac.in

The table below summarizes the key proteins involved in the autophagic response to cellular stress.

| Protein | Role in Autophagy | Observation upon Chemical Stress |

| Beclin-1 | Essential for the initiation of autophagosome formation as part of the PtdIns3K complex. nih.gov | Expression is often increased, indicating autophagy induction. spandidos-publications.comfrontiersin.org |

| LC3 | Exists as LC3-I (cytosolic) and LC3-II (membrane-bound). The conversion of LC3-I to LC3-II and the formation of LC3-II puncta are key indicators of autophagosome formation. researchgate.netnih.gov | Increased LC3-II levels and a higher LC3-II/LC3-I ratio are observed, signifying active autophagy. spandidos-publications.comfrontiersin.org |

| p62/SQSTM1 | An autophagy receptor that binds to ubiquitinated proteins and to LC3, targeting cargo for degradation. Its levels decrease during functional autophagy. spandidos-publications.com | Levels can initially increase and subsequently decrease, reflecting the flux of the autophagy process. spandidos-publications.com |

Apoptosis and Programmed Cell Death Mechanisms

This compound is a potent inducer of apoptosis, a form of programmed cell death essential for removing damaged or unwanted cells. nih.govmdpi.com The apoptotic process triggered by 3-MC involves a complex signaling cascade that integrates signals from the aryl hydrocarbon receptor (AhR) and key stress-response pathways, ultimately leading to the activation of executioner caspases. nih.govaopwiki.org

A primary mechanism of 3-MC-induced apoptosis is dependent on the tumor suppressor protein p53. nih.govresearchgate.net Exposure to 3-MC leads to the phosphorylation of p53 at serine 15 and its subsequent accumulation in the cell. nih.gov This activation of p53 is critical, as cells lacking functional p53 are resistant to 3-MC-induced apoptosis. nih.govresearchgate.net The signaling cascade also involves the activation of p38 mitogen-activated protein kinase (MAPK). nih.gov Research indicates that 3-MC induces p53 accumulation through both a p38 MAPK-independent early pathway and a p38 MAPK-dependent late pathway, and both p53 and p38 MAPK activation are required for the execution of apoptosis. nih.govresearchgate.net

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that is a key mediator of the toxic effects of 3-MC. sigmaaldrich.comspandidos-publications.commdpi.com Upon binding 3-MC, the AhR translocates to the nucleus and modulates the expression of a wide array of genes, including those involved in apoptosis. aopwiki.orgwjgnet.com A critical link between AhR activation and apoptosis is the regulation of the Bcl-2 family of proteins, which consists of both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members. nih.govnih.govoncotarget.com 3-MC, through an AhR-dependent mechanism, can lead to an increased expression of the pro-apoptotic protein Bax. aopwiki.org This shifts the cellular balance in favor of apoptosis by promoting the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. nih.govmdpi.com

The apoptotic pathways initiated by 3-MC converge on the activation of caspases, a family of proteases that execute the final stages of cell death. bdvets.org The release of cytochrome c from the mitochondria triggers the formation of the apoptosome and the activation of the initiator caspase-9, which in turn activates the executioner caspase-3. mdpi.com Studies have confirmed that 3-MC treatment leads to the activation of caspase-3, which is responsible for cleaving numerous cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage. nih.govmdpi.comnih.gov

The table below details the key molecular players and their roles in 3-MC-induced apoptosis.

| Molecule | Family/Type | Role in 3-MC Induced Apoptosis | Research Findings |

| This compound (3-MC) | Polycyclic Aromatic Hydrocarbon | Initiator of apoptosis. | Activates AhR and stress pathways, leading to programmed cell death. nih.govmdpi.com |

| Aryl Hydrocarbon Receptor (AhR) | Transcription Factor | Primary receptor for 3-MC; mediates transcriptional changes that promote apoptosis. | Ligand binding leads to nuclear translocation and modulation of target genes like Bax. aopwiki.orgspandidos-publications.commdpi.com |

| p53 | Tumor Suppressor Protein | Central regulator of the apoptotic response to 3-MC. | Accumulates and is phosphorylated at Serine 15, which is essential for apoptosis induction. nih.govresearchgate.net |

| p38 MAPK | Mitogen-Activated Protein Kinase | Signal transducer in the stress response pathway. | Is activated by 3-MC and participates in a positive feedback loop with p53 to sustain the apoptotic signal. nih.gov |

| Bax | Bcl-2 Family (Pro-apoptotic) | Promotes mitochondrial outer membrane permeabilization. | Upregulated by 3-MC via an AhR-dependent pathway, facilitating cytochrome c release. aopwiki.org |

| Bcl-2 | Bcl-2 Family (Anti-apoptotic) | Inhibits apoptosis by sequestering pro-apoptotic proteins like Bax. nih.govoncotarget.com | The ratio of Bax to Bcl-2 is a critical determinant of cell fate, with 3-MC shifting the balance towards apoptosis. nih.gov |

| Caspase-3 | Cysteine-aspartic Protease (Executioner) | Key executioner of apoptosis. | Activated downstream of p53 and mitochondrial events, leading to the dismantling of the cell. nih.govbdvets.org |

Experimental Methodologies and Research Models for 3 Methylcholanthrylene Studies

In Vitro Cellular Systems

In vitro models provide controlled environments to investigate the direct cellular and molecular effects of 3-MC, excluding the systemic complexities of a whole organism.

Mammalian fibroblast cell lines are instrumental in studying the transforming potential of chemical carcinogens. mdpi.comcytion.com

BALB/c 3T3: This immortalized mouse embryo fibroblast cell line is widely used in cell transformation assays (CTAs). medcraveonline.comeuropa.eu Upon reaching confluence, these cells exhibit contact inhibition, forming a monolayer. medcraveonline.com Treatment with carcinogens like 3-MC can induce the formation of morphologically distinct foci where cells lose contact inhibition and pile up. mdpi.commedcraveonline.comresearchgate.net This assay mimics the initial stages of in vivo carcinogenesis. medcraveonline.comeuropa.eu Studies using BALB/c 3T3 cells have been employed to investigate the molecular pathways leading to malignant transformation. researchgate.net For instance, research has focused on identifying gene expression signatures predictive of carcinogenicity. researchgate.net